

# toxicological profile of 1,3-Dichloropropene in laboratory animals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Dichloropropene

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An In-depth Technical Guide on the Toxicological Profile of **1,3-Dichloropropene** in Laboratory Animals

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1,3-Dichloropropene** (1,3-D) is a halogenated hydrocarbon primarily used as a soil fumigant to control nematodes in agriculture.[1][2][3] It exists as a mixture of cis and trans isomers.[2][4] Due to its widespread use and potential for human exposure, a thorough understanding of its toxicological profile in laboratory animals is crucial for risk assessment. This guide provides a comprehensive overview of the toxicity of **1,3-dichloropropene**, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Chronic and subchronic exposures to **1,3-dichloropropene** in animal studies have shown it to be toxic to organs involved in metabolism, such as the liver, and excretion, like the urinary bladder and kidneys.[5][6] Effects are also observed at the portals of entry, including the forestomach for oral administration and the nasal passages and lungs for inhalation exposure. [5][6]

## Quantitative Toxicology Data

The following tables summarize the key quantitative data from toxicological studies of **1,3-dichloropropene** in various laboratory animal species.

Table 1: Acute Toxicity of **1,3-Dichloropropene**

Species	Strain	Route	LD50	Reference
Rat	Male and Female	Oral	121 mg/kg	[2]
Rat	Male	Oral	126 mg/kg	[2]
Rat	Female	Oral	117 mg/kg	[2]
Rat	Sprague-Dawley	Oral	150 mg/kg (Telone II)	[2]
Mouse	JCL:ICR	Oral	640 mg/kg	[7]
Rabbit	-	Dermal	504 mg/kg	[7]
Rat	-	Inhalation	729 ppm (4-hr LC50)	[7]

Table 2: Subchronic Toxicity of **1,3-Dichloropropene**

Species	Strain	Route	Dose/Concentration	Duration	NOAEL	LOAEL	Effects at LOAEL	Reference
Rat	Fischer 344	Diet	0, 5, 15, 50, 100 mg/kg/day	13 weeks	5 mg/kg/day (males)	15 mg/kg/day	Decreased body weight, basal cell hyperplasia and hyperkeratosis in the non-glandular stomach.	[8]
Mouse	B6C3F1	Diet	0, 15, 50, 100, 175 mg/kg/day	13 weeks	-	15 mg/kg/day	Decreased body weight.	[8]
Rat	Fischer 344	Inhalation	0, 10, 30, 90, 150 ppm	13 weeks (6 hr/day, 5 days/week)	10 ppm	30 ppm	Degenerative effects on nasal olfactory epithelium.	[9]

Mouse	B6C3F1	Inhalation	0, 10, 30, 90, 150 ppm	13 weeks (6 hr/day, 5 days/week)	10 ppm	90 ppm	Hyperplasia of the urinary bladder transitional epithelium (females), depressed growth rates.	[9]
Dog	Beagle	Diet	0, 5, 15, 41 mg/kg/day	13 weeks	-	5 mg/kg/day (females)	Decreased body weight.	[10]
Rat	Fischer 344	Gavage	0, 1, 3, 10, 30 mg/kg/day	90 days	3 mg/kg/day	10 mg/kg/day	Increased relative kidney weight in males.	[2]

Table 3: Chronic Toxicity and Carcinogenicity of **1,3-Dichloropropene**

Species	Strain	Route	Dose/Concentration	Duration	NOAEL	LOAEL	Key Findings	Reference
Rat	Fischer 344	Diet	0, 2.5, 12.5, 25 mg/kg/day	2 years	2.5 mg/kg/day	12.5 mg/kg/day	Decreased body weight, basal cell hyperplasia of the stomach, increased hepatocellular adenomas.	[11]
Mouse	B6C3F1	Diet	0, 2.5, 25, 50 mg/kg/day	2 years	2.5 mg/kg/day	25 mg/kg/day	Decreased body weight. No oncogenic response observed.	[11]
Rat	Fischer 344	Inhalation	0, 5, 20, 60 ppm	2 years (6 hr/day, 5	20 ppm	60 ppm	Morphological alterations in	[12]

				days/w week)			nasal tissues. No statistic ally increas ed tumor inciden ce.	
							Hyperpl asia of the urinary bladder transitio nal epitheli um, morphol ogical alteratio ns in nasal tissues. Increas ed inciden ce of benign lung tumors in males at 60 ppm.	
Mouse	B6C3F 1	Inhalati on	0, 5, 20, 60 ppm	2 years (6 hr/day, 5 days/w week)	5 ppm	20 ppm	[12]	

Rat	F344/N	Gavage	0, 25, 50 mg/kg (3 times/week)	2 years	-	25 mg/kg	Increased incidences of squamous cell papilloma and carcinoma of the forestomach and neoplastic nodules of the liver (males).	[2]
Mouse	B6C3F1	Gavage	0, 50, 100 mg/kg (3 times/week)	2 years	-	50 mg/kg	Increased incidences of transitional cell carcinomas of the urinary bladder, alveolar/bronchiolar adenomas of the	[2]

							lung, and squamo us cell papillo mas or carcino mas of the foresto mach (female s).
Dog	Beagle	Diet	0, 0.5, 2.5, 15 mg/kg/d ay	1 year	2.5 mg/kg/d ay	15 mg/kg/d ay	Hypoch romic, microcy tic anemia; decreas ed body weight.  [10]

Table 4: Reproductive and Developmental Toxicity of **1,3-Dichloropropene**



Species	Strain	Route	Dose/Concentration	Duration	NOAEL	LOAEL	Key Findings	Reference
Rat	Fischer 344	Inhalation	Up to 376 mg/m <sup>3</sup>	Two-generation	>376 mg/m <sup>3</sup>	-	No reproductive or developmental toxicity observed, even at concentrations producing parental toxicity.	[5][6]
Rat	Fischer 344	Inhalation	0, 91, 270, 540 mg/m <sup>3</sup>	Gestation days 6-15 (6 hr/day)	-	91 mg/m <sup>3</sup>	Maternal toxicity (decreased body weight gain). No evidence of teratogenic or embryotoxic response.	[2][13]

Rabbit	-	Inhalation	Up to 376 mg/m <sup>3</sup>	Developmental	>376 mg/m <sup>3</sup>	-	No evidence of developmental toxicity, but significant maternal toxicity was seen.	[1][6]
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Table 5: Genotoxicity of **1,3-Dichloropropene**

Assay Type	System	Metabolic Activation	Result	Reference
Ames test	S. typhimurium	With and without	Mixed results, some studies positive	[5][14]
DNA single-strand breaks	V79 Chinese hamster cells	Without	Positive	[2][15]
DNA fragmentation and repair	Rat and human hepatocytes	-	Positive	[15]
In vivo DNA fragmentation	Rat liver, kidney, gastric mucosa	-	Positive	[2][16]
In vivo DNA repair	Rat hepatocytes	-	Negative	[16]
Micronucleus test	Rat bone marrow, spleen, liver	-	Negative	[16]

## Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below.

### 1. Chronic Oral Toxicity and Carcinogenicity Study in Rats (Stebbins et al., 2000)[11]

- Species, Strain, and Sex: Fischer 344 rats, male and female.
- Dose Levels: 0, 2.5, 12.5, or 25 mg/kg body weight/day.
- Route and Duration: The test material was microencapsulated in a starch/sucrose matrix and administered via the diet for up to 2 years.
- Endpoints Evaluated: Survival, body weight, clinical pathology parameters, and histopathology of multiple organs.

## 2. Chronic Inhalation Toxicity and Carcinogenicity Study in Rats and Mice (Lomax et al., 1989) [12]

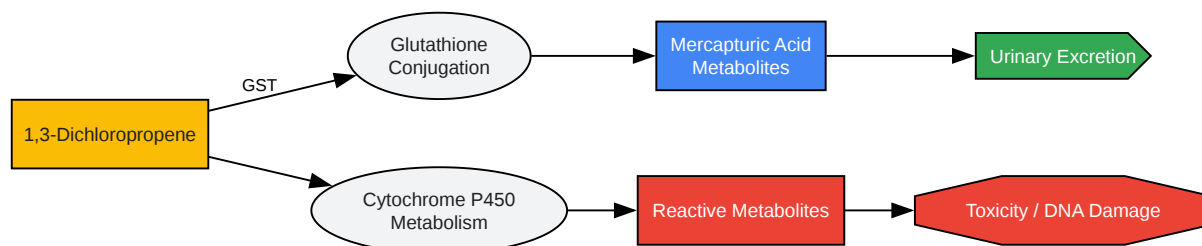
- Species, Strain, and Sex: Fischer 344 rats and B6C3F1 mice, male and female.
- Concentration Levels: 0, 5, 20, or 60 ppm.
- Route and Duration: Inhalation exposure for 6 hours/day, 5 days/week, for up to 2 years.
- Endpoints Evaluated: Survival, body weight, and histopathology of nasal tissues, urinary bladder, and other major organs.

## 3. Two-Generation Reproductive Toxicity Study in Rats (Breslin et al., 1989) [14]

- Species, Strain, and Sex: Rats, male and female.
- Route and Duration: Inhalation exposure over two generations.
- Endpoints Evaluated: Reproductive parameters including fertility, gestation, viability, and lactation indices, as well as gross and histologic evaluation of reproductive tissues.

## Mechanisms of Toxicity and Signaling Pathways

The primary mechanism for the detoxification of **1,3-dichloropropene** is conjugation with glutathione (GSH), catalyzed by glutathione S-transferase (GST). [4][17] This is followed by the formation of mercapturic acid metabolites which are excreted in the urine. [4][13] However, this pathway can also lead to the formation of reactive intermediates. Depletion of GSH can enhance the toxicity of **1,3-dichloropropene**. [15] Some evidence also suggests a role for cytochrome P450-dependent bioactivation to more toxic metabolites. [15][16]

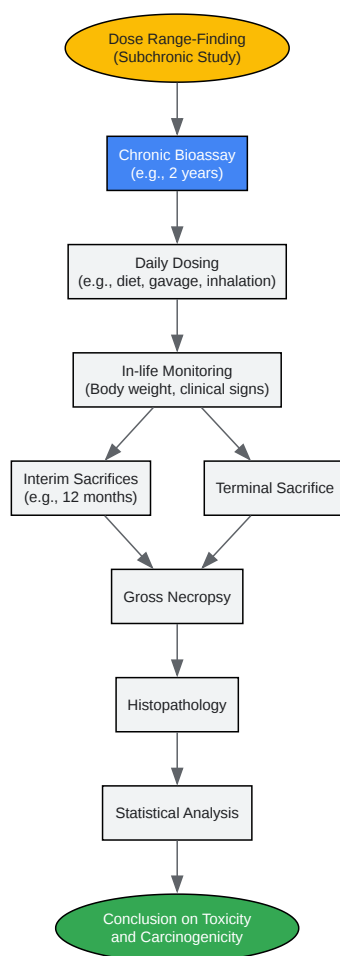


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Metabolic pathway of **1,3-Dichloropropene**.

## Experimental Workflow

The evaluation of the chronic toxicity and carcinogenicity of a compound like **1,3-dichloropropene** typically follows a standardized experimental workflow.

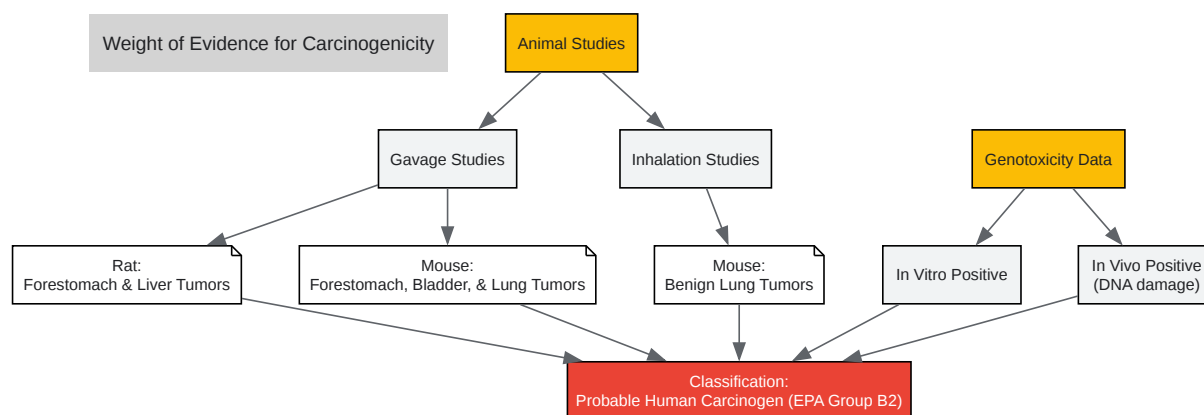


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Typical chronic toxicity/carcinogenicity study workflow.

## Weight of Evidence for Carcinogenicity

The carcinogenicity of **1,3-dichloropropene** has been evaluated by multiple agencies. The U.S. EPA has classified it as a Group B2, probable human carcinogen.[1] This is based on evidence from animal studies.



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Logic diagram for carcinogenicity classification.

## Conclusion

The toxicological profile of **1,3-dichloropropene** in laboratory animals is well-characterized. It exhibits moderate to high acute toxicity. Subchronic and chronic exposure can lead to a range of non-neoplastic effects, primarily targeting the nasal passages, urinary bladder, and stomach. There is sufficient evidence from animal studies to classify **1,3-dichloropropene** as a probable human carcinogen. It has also been shown to be genotoxic in a variety of in vitro and in vivo assays. Reproductive and developmental toxicity do not appear to be primary concerns at exposure levels that do not cause parental toxicity. The metabolism of **1,3-dichloropropene** is primarily through glutathione conjugation, which represents a key pathway for both detoxification and, potentially, bioactivation. This comprehensive toxicological profile is essential for informing risk assessments and guiding the safe handling and use of this compound.

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- To cite this document: BenchChem. [toxicological profile of 1,3-Dichloropropene in laboratory animals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049464#toxicological-profile-of-1-3-dichloropropene-in-laboratory-animals>]

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